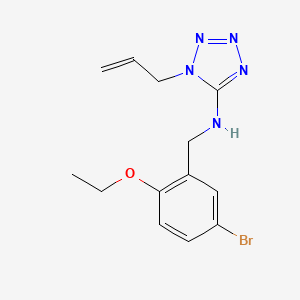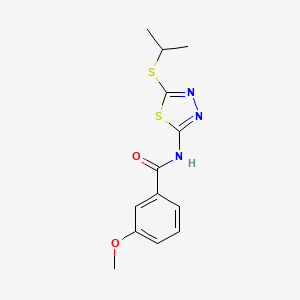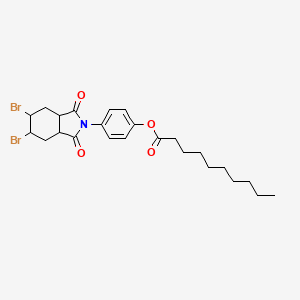![molecular formula C16H18BrNO2 B12483369 2-{[4-(Benzyloxy)-3-bromobenzyl]amino}ethanol](/img/structure/B12483369.png)
2-{[4-(Benzyloxy)-3-bromobenzyl]amino}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[4-(BENZYLOXY)-3-BROMOPHENYL]METHYL}AMINO)ETHANOL is an organic compound with a complex structure that includes a benzyloxy group, a bromophenyl group, and an aminoethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-({[4-(BENZYLOXY)-3-BROMOPHENYL]METHYL}AMINO)ETHANOL typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, 4-benzyloxybenzyl alcohol, undergoes bromination to introduce a bromine atom at the 3-position of the phenyl ring.
Amination: The brominated intermediate is then reacted with an appropriate amine to introduce the amino group.
Ethanolamine Addition: Finally, the compound is reacted with ethanolamine to form the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoquinone derivatives.
Reduction: Reduction reactions can occur at the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2 with a palladium catalyst) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Benzoquinone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-({[4-(BENZYLOXY)-3-BROMOPHENYL]METHYL}AMINO)ETHANOL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-({[4-(BENZYLOXY)-3-BROMOPHENYL]METHYL}AMINO)ETHANOL involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
4-(Benzyloxy)phenylamine: Similar structure but lacks the bromine atom and ethanolamine moiety.
3-Bromo-4-(benzyloxy)benzyl alcohol: Similar structure but lacks the aminoethanol moiety.
2-(Aminomethyl)phenol: Similar structure but lacks the benzyloxy and bromophenyl groups.
Uniqueness: 2-({[4-(BENZYLOXY)-3-BROMOPHENYL]METHYL}AMINO)ETHANOL is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzyloxy group, bromophenyl group, and aminoethanol moiety allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C16H18BrNO2 |
|---|---|
Peso molecular |
336.22 g/mol |
Nombre IUPAC |
2-[(3-bromo-4-phenylmethoxyphenyl)methylamino]ethanol |
InChI |
InChI=1S/C16H18BrNO2/c17-15-10-14(11-18-8-9-19)6-7-16(15)20-12-13-4-2-1-3-5-13/h1-7,10,18-19H,8-9,11-12H2 |
Clave InChI |
YGXOUNUIZMUOJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CNCCO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6',6'-Dimethyl-5',7'-dinitro-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decane]](/img/structure/B12483289.png)
![6-methyl-2-{[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one](/img/structure/B12483292.png)

![1,3-dimethyl-5-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12483298.png)

![N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}butan-2-amine](/img/structure/B12483301.png)
![1-{[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-propanol](/img/structure/B12483302.png)
![1-Bromo-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12483312.png)

![2-(hydroxymethyl)-2-{[2-hydroxy-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amino}propane-1,3-diol](/img/structure/B12483336.png)
![N-(4-acetylphenyl)-2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B12483341.png)
![4-methyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12483346.png)
![3-hydroxy-7,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12483349.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-bromobenzyl)piperazine](/img/structure/B12483350.png)
